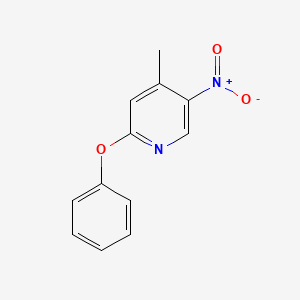

4-Methyl-5-nitro-2-phenoxy-pyridine

Descripción

4-Methyl-5-nitro-2-phenoxy-pyridine (C₁₂H₁₀N₂O₃, molecular weight: 238.22 g/mol) is a nitro-substituted pyridine derivative characterized by a phenoxy group at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position of the pyridine ring. Its crystal structure (determined via single-crystal X-ray diffraction) reveals a twisted conformation, with a dihedral angle of 61.16° between the pyridine and phenoxy rings . The nitro group is coplanar with the pyridine ring (O–N–C–C torsion angle = −178.1°), facilitating resonance stabilization and influencing intermolecular interactions such as π–π stacking (centroid distance: 3.8259 Å) and C–H⋯O hydrogen bonding in the crystal lattice .

Propiedades

Fórmula molecular |

C12H10N2O3 |

|---|---|

Peso molecular |

230.22 g/mol |

Nombre IUPAC |

4-methyl-5-nitro-2-phenoxypyridine |

InChI |

InChI=1S/C12H10N2O3/c1-9-7-12(13-8-11(9)14(15)16)17-10-5-3-2-4-6-10/h2-8H,1H3 |

Clave InChI |

GDZKPKHPSKSWEB-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=NC=C1[N+](=O)[O-])OC2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Conformational Differences

Table 1: Structural Comparison

- Key Observations: The dihedral angle in 4-methyl-5-nitro-2-phenoxy-pyridine (61.16°) is consistent with related nitro-pyridines, where steric hindrance between substituents induces non-planarity . The coplanar nitro group enhances resonance stabilization and electronic delocalization, a feature shared with other nitro-aromatics like 5-nitro-2-phenoxy-pyridine .

Physicochemical Properties

Table 2: Physicochemical Comparison

- Key Observations: Nitro-substituted pyridines (e.g., compounds) exhibit higher melting points (268–287°C) compared to amino-substituted analogs (e.g., 5-amino-2-pyridinecarboxylic acid), likely due to stronger dipole-dipole interactions and hydrogen bonding involving the nitro group . The absence of a chloro or bulky substituent in 4-methyl-5-nitro-2-phenoxy-pyridine may result in a lower melting point than derivatives, though experimental data is needed for confirmation.

Electronic and Reactivity Profiles

- Nitro Group Effects: The electron-withdrawing nitro group deactivates the pyridine ring, directing electrophilic substitution to the 3-position (meta to nitro). This contrasts with amino-substituted analogs (e.g., 5-amino-2-pyridinecarboxylic acid), where electron-donating groups activate the ring for ortho/para substitution . The coplanar nitro group enhances conjugation, reducing the energy gap between HOMO and LUMO, which may influence redox behavior and photochemical reactivity .

- This contrasts with thiazolyl-pyridine derivatives (e.g., ), where heterocyclic rings alter electronic distribution and packing efficiency.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.